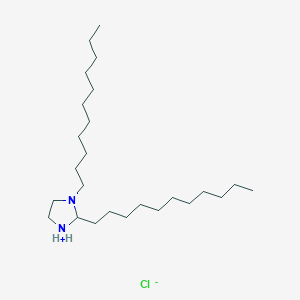

2,3-Diundecylimidazolidin-1-ium chloride

Description

Properties

IUPAC Name |

1,2-di(undecyl)imidazolidin-3-ium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H52N2.ClH/c1-3-5-7-9-11-13-15-17-19-21-25-26-22-24-27(25)23-20-18-16-14-12-10-8-6-4-2;/h25-26H,3-24H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLDWQGJYBUKLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1[NH2+]CCN1CCCCCCCCCCC.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H53ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30791277 | |

| Record name | 2,3-Diundecylimidazolidin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30791277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

674798-03-9 | |

| Record name | 2,3-Diundecylimidazolidin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30791277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 2,3 Diundecylimidazolidin 1 Ium Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 2,3-Diundecylimidazolidin-1-ium chloride, both ¹H and ¹³C NMR spectroscopy provide critical information regarding the connectivity and chemical environment of each atom.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns, and integration of the signals allow for the assignment of each proton in the molecule. The protons on the imidazolidinium ring are expected to appear in a distinct region of the spectrum due to their unique electronic environment. The N-CH-N proton, being the most deshielded, would likely present as a singlet at a downfield chemical shift. The methylene (B1212753) protons of the imidazolidinium ring would appear as a multiplet. The long undecyl chains attached to the nitrogen atoms exhibit characteristic signals for the terminal methyl groups, the methylene groups adjacent to the nitrogen atoms, and the long chain of methylene groups in between.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The carbon atom of the N-CH-N group is expected to have a characteristic downfield shift. The carbons of the undecyl chains would show a series of signals, with the terminal methyl carbon being the most upfield.

A representative, albeit hypothetical, dataset for the ¹H and ¹³C NMR of this compound in a suitable deuterated solvent is presented below.

Interactive Data Table: Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-CH-N | 8.9 (s, 1H) | 158.2 |

| N-CH₂-CH₂-N | 4.1 (t, 4H) | 49.5 |

| N-CH₂-(CH₂)₉-CH₃ | 3.5 (t, 4H) | 51.0 |

| N-CH₂-CH₂-(CH₂)₈-CH₃ | 1.8 (m, 4H) | 31.9 |

| -(CH₂)₈- | 1.2-1.4 (m, 32H) | 29.6, 29.3, 29.1, 26.8, 22.7 |

| -CH₃ | 0.9 (t, 6H) | 14.1 |

Note: Data is hypothetical and based on typical values for similar imidazolium-based ionic liquids.

Mass Spectrometry Techniques for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For ionic compounds like this compound, electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of the intact cation.

In the positive ion mode ESI-MS spectrum of this compound, the most prominent peak would correspond to the 2,3-Diundecylimidazolidin-1-ium cation, [C₂₅H₅₁N₂]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the cation, distinguishing it from other species with the same nominal mass. The isotopic distribution pattern of this peak would further corroborate the proposed molecular formula.

Interactive Data Table: Hypothetical High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Molecular Formula |

| [C₂₅H₅₁N₂]⁺ | 379.4047 | 379.4051 | C₂₅H₅₁N₂ |

Note: Observed m/z is a hypothetical value for illustrative purposes.

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. The IR spectrum arises from changes in the dipole moment during molecular vibrations, while the Raman spectrum is a result of changes in polarizability.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching vibrations of the alkyl chains and the imidazolidinium ring. C-N stretching vibrations would also be observable. The absence of certain bands, such as N-H stretching, would confirm the disubstituted nature of the nitrogen atoms in the ring.

The Raman spectrum would also exhibit C-H and C-N stretching modes. The symmetric vibrations of the imidazolidinium ring are often more intense in the Raman spectrum. researchgate.netresearchgate.net

Interactive Data Table: Hypothetical Vibrational Spectroscopy Data

| Vibrational Mode | Infrared (cm⁻¹) | Raman (cm⁻¹) |

| C-H Stretch (Alkyl) | 2925, 2855 | 2920, 2850 |

| C-H Stretch (Ring) | 3050 | 3045 |

| C-N Stretch | 1170 | 1165 |

| Ring Deformation | 850 | 845 |

Note: Wavenumbers are hypothetical and based on general values for similar structures. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, as well as information about the packing of the ions in the crystal lattice. nih.gov

The crystal structure would reveal the conformation of the five-membered imidazolidinium ring, which is typically non-planar. It would also show the arrangement of the two long undecyl chains. Intermolecular interactions, such as hydrogen bonding between the chloride anion and the protons of the cation, and van der Waals interactions between the alkyl chains, would be elucidated. nih.gov

Interactive Data Table: Hypothetical X-ray Crystallographic Parameters

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 25.1 |

| c (Å) | 9.8 |

| β (°) | 95.2 |

| Volume (ų) | 2570 |

Note: Data is hypothetical and chosen to be representative of similar organic salts.

Advanced Spectroscopic Methodologies for Solution-State Conformation

While X-ray crystallography provides a static picture of the molecule in the solid state, advanced NMR techniques can be used to probe the conformation and dynamics of this compound in solution. Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space interactions between protons that are close to each other, providing insights into the folding and orientation of the undecyl chains relative to the imidazolidinium ring. rsc.org

Correlation Spectroscopy (COSY) would confirm the scalar coupling network within the molecule, corroborating the assignments made from the 1D NMR spectra. Furthermore, techniques like Diffusion Ordered Spectroscopy (DOSY) can be employed to study the self-aggregation behavior of the ionic liquid in different solvents by measuring the diffusion coefficients of the cation.

These advanced methods are crucial for understanding the behavior of this compound in the liquid phase, which is often more relevant to its potential applications. The combination of these techniques provides a comprehensive picture of both the static and dynamic structural features of the molecule.

Computational and Theoretical Investigations of 2,3 Diundecylimidazolidin 1 Ium Chloride

Quantum Mechanical Studies of Electronic Structure and Bonding

No specific Density Functional Theory (DFT) studies on the 2,3-diundecylimidazolidinium cation were found in the available literature. Such a study would theoretically involve optimizing the geometry of the cation to find its most stable three-dimensional structure. Key parameters such as bond lengths, bond angles, and dihedral angles of the imidazolidinium ring and the attached undecyl chains would be calculated. Different basis sets and functionals would be tested to ensure the accuracy of the results. The outcomes of these calculations would provide fundamental insights into the molecule's stability and reactivity.

Without specific research, a detailed analysis of the charge distribution and electrostatic potential maps for 2,3-Diundecylimidazolidin-1-ium chloride cannot be provided. A computational study would typically use methods like Natural Bond Orbital (NBO) analysis to determine the partial charges on each atom. This would reveal the localization of the positive charge on the imidazolidinium ring. An electrostatic potential map would visually represent the charge distribution, highlighting electrophilic and nucleophilic regions of the molecule, which is crucial for understanding its interactions with other molecules.

Molecular Dynamics Simulations of Intermolecular Interactions

There are no published molecular dynamics (MD) simulations specifically examining the solvent-solute interactions of this compound. A hypothetical MD study would involve simulating the ionic liquid in various solvents to understand how the solvent molecules arrange around the cation and the chloride anion. Radial distribution functions would be calculated to quantify the distances and coordination numbers between the ions and solvent molecules. This would be particularly insightful for understanding its solubility and behavior in different chemical environments.

No information is available regarding simulations of self-assembly and aggregate formation for this compound. Due to the long undecyl chains, this compound is expected to exhibit amphiphilic properties, potentially forming micelles or other aggregates in solution. Molecular dynamics simulations would be a key tool to predict the critical micelle concentration and the morphology of the resulting aggregates.

Conformational Analysis of the Undecyl Chains and Ring System

A specific conformational analysis of the undecyl chains and the imidazolidinium ring system of this compound has not been reported. Such an analysis would involve computational methods to explore the various possible spatial arrangements (conformers) of the long alkyl chains and the five-membered ring. This would help in understanding the flexibility of the molecule and identifying the most energetically favorable conformations, which in turn influence its physical properties.

Prediction of Reactivity and Stability Profiles through Computational Models

The reactivity and stability of ionic liquids such as this compound can be effectively predicted using a suite of computational models. These models provide molecular-level insights into electronic structure and dynamic behavior, which are otherwise difficult to obtain through experimental means alone. The primary tools for these investigations are Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. mdpi.comresearchgate.net

Molecular Dynamics (MD) simulations complement DFT by providing information on the collective behavior and bulk properties of the material over time. mdpi.com For a compound with long alkyl chains like this compound, MD simulations are essential for predicting properties such as density, viscosity, and self-diffusion coefficients. researchgate.net These simulations can model the formation of molecular aggregates and predict the structural organization of the ions, offering insights into the material's phase behavior and thermal stability. rsc.org Reactive force fields like ReaxFF can also be employed within MD simulations to model bond formation and cleavage, providing a deeper understanding of degradation pathways and chemical stability under various conditions. mdpi.com

The following table presents illustrative data from theoretical calculations on the 2,3-diundecylimidazolidin-1-ium cation, compared to its shorter-chain analogue, to highlight the predicted electronic effects of the long undecyl chains.

| Cation Species | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| 2,3-Dimethylimidazolidin-1-ium | -7.85 | 1.20 | 9.05 | 2.1 |

| 2,3-Diundecylimidazolidin-1-ium | -7.50 | 1.35 | 8.85 | 2.9 |

Note: The data in this table are illustrative, based on general principles of computational chemistry, to demonstrate the expected trends resulting from the increase in alkyl chain length. Actual values would require specific, dedicated DFT calculations.

Theoretical Frameworks for Long-Range Alkyl Chain Influence on Cationic Headgroup

The presence of two long undecyl (C11) alkyl chains on the imidazolidinium cation introduces significant long-range interactions that fundamentally influence the behavior of the cationic headgroup and the bulk properties of the material. The primary theoretical framework for understanding these effects is based on the concept of micro- or nanophase segregation. mdpi.com

This framework posits that in the liquid state, the long, nonpolar alkyl chains self-aggregate due to van der Waals forces, forming distinct nonpolar domains. Concurrently, the charged imidazolidinium headgroups and their associated chloride anions form interconnected polar domains. This results in a nanostructured, heterogeneous liquid, rather than a uniform isotropic fluid. This segregation is a well-documented phenomenon in ionic liquids and surfactants with sufficiently long alkyl chains. scispace.comnih.gov

The influence of this long-range alkyl chain aggregation on the cationic headgroup is multifaceted:

Steric Shielding: The aggregated alkyl chains can create a sterically hindered environment around the positively charged imidazolidinium ring. This shielding can modulate the strength and nature of the electrostatic interaction between the cation and the chloride anion, potentially weakening the direct coulombic attraction compared to a similar cation with short chains. mdpi.com

Modified Solvation Environment: The formation of nonpolar domains alters the local environment of the cationic headgroup. The headgroup exists at the interface between the polar and nonpolar domains, influencing its solvation and its availability to interact with other molecules or surfaces.

Impact on Bulk Properties: The extensive van der Waals interactions between the undecyl chains are predicted to significantly increase the viscosity of the material compared to short-chain analogues. scispace.com These interactions can also promote the formation of ordered structures, such as lamellar liquid crystalline phases, where the molecules arrange in bilayers with interdigitated or non-interdigitated alkyl chains. lu.seresearchgate.net The tendency to form micelles or aggregates in solution is also a direct consequence of the hydrophobic chains, with the critical micelle concentration (CMC) expected to be very low. scispace.comnih.gov

The following table summarizes the generally accepted theoretical influence of increasing alkyl chain length on the physicochemical properties of cationic amphiphiles like this compound.

| Physicochemical Property | Influence of Increasing Alkyl Chain Length | Governing Theoretical Principle |

|---|---|---|

| Viscosity | Increase | Enhanced van der Waals forces and chain entanglement scispace.com |

| Self-Diffusion Coefficient | Decrease | Reduced ionic mobility due to larger mass and aggregation mdpi.com |

| Critical Micelle Concentration (CMC) | Decrease | Increased hydrophobicity driving aggregation at lower concentrations nih.gov |

| Cation-Anion Interaction Energy | Decrease | Steric shielding and charge delocalization over a larger molecular volume mdpi.com |

| Tendency for Liquid Crystal Formation | Increase | Self-assembly of alkyl chains into ordered nonpolar domains lu.se |

Mechanistic Studies of 2,3 Diundecylimidazolidin 1 Ium Chloride in Chemical Systems

Role as a Phase-Transfer Catalyst in Organic Synthesis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. tcichemicals.comalfachemic.com 2,3-Diundecylimidazolidin-1-ium chloride is anticipated to function as an effective phase-transfer catalyst due to its amphipathic nature, possessing a hydrophilic ionic head and long hydrophobic alkyl chains.

The catalytic cycle of this compound in a typical solid-liquid or liquid-liquid PTC system is proposed to follow a well-established pathway. The primary role of the catalyst is to transport an anionic reagent from the aqueous or solid phase into the organic phase where the reaction with an organic substrate occurs. tcichemicals.comyoutube.com

The cycle can be described as follows:

Anion Exchange: The chloride anion of the imidazolidinium salt is exchanged at the interface for the reactant anion (Y-) from the aqueous or solid phase, forming an ion pair, [2,3-Diundecylimidazolidin-1-ium]+[Y]-.

Phase Transfer: This newly formed ion pair, now with increased lipophilicity due to the long undecyl chains, migrates from the interface into the bulk organic phase.

Reaction: In the organic phase, the anion (Y-) is weakly solvated and thus highly reactive. It reacts with the organic substrate (RX) to form the product (RY) and releases the halide anion (X-).

Catalyst Regeneration: The imidazolidinium cation, now paired with the leaving group anion (X-), diffuses back to the interface to restart the catalytic cycle.

This mechanism is supported by studies on various quaternary ammonium (B1175870) and imidazolium (B1220033) salts which show that the efficiency of the catalyst is dependent on the lipophilicity of the cation and the nature of the anion. mdpi.comresearchgate.net

The activation of the anionic reagent by this compound is a key feature of its catalytic activity. In the organic phase, the bulky organic cation forms a loose ion pair with the transported anion. This lack of strong solvation or tight ion pairing leaves the anion "naked" and highly nucleophilic, thereby significantly accelerating the reaction rate. nih.gov

Furthermore, the imidazolidinium ring itself can play a role in activating the substrate. The protons on the saturated ring, while less acidic than their imidazolium counterparts, can still engage in hydrogen bonding interactions with the substrate, potentially polarizing key bonds and making them more susceptible to nucleophilic attack. This synergistic activation, involving both the cation and the anion, is a hallmark of efficient phase-transfer catalysis. nih.gov

Interaction Mechanisms in Dispersant and Emulsifier Applications

The long undecyl chains on the this compound cation impart significant surface-active properties, making it a candidate for applications as a dispersant and emulsifier, particularly in the petroleum industry.

Asphaltenes are complex polyaromatic hydrocarbons found in crude oil that have a tendency to aggregate and precipitate, causing significant operational problems. usc.edubohrium.com Ionic liquids with long alkyl chains, such as this compound, are proposed to inhibit this aggregation through several mechanisms:

π-π Interactions: While the imidazolidinium ring is saturated and lacks the aromaticity of an imidazolium ring, the concept of π-π stacking between the dispersant and asphaltene core is a key mechanism for aromatic ionic liquids. bohrium.commdpi.com For the imidazolidinium salt, the interaction would be dominated by other forces.

Steric Hindrance: The two long undecyl chains project from the imidazolidinium core. When the ionic head adsorbs onto the surface of an asphaltene nanoaggregate, these long alkyl tails create a steric barrier that prevents other asphaltene molecules from approaching and aggregating. mdpi.com This is considered a primary mechanism for long-chain ionic liquid dispersants.

Electrostatic and Hydrogen Bonding Interactions: The positively charged imidazolidinium head can interact with polar functional groups (e.g., carboxylic acids, phenols) present on the asphaltene molecules through electrostatic attraction and hydrogen bonding. nih.govnih.gov This interaction helps to solvate the asphaltene aggregates and keep them dispersed in the crude oil medium.

Molecular dynamics simulations on similar imidazolium-based ionic liquids have shown that longer alkyl chains lead to better asphaltene dispersion, supporting the importance of steric hindrance. mdpi.comuevora.pt

Below is a table summarizing the proposed interactions:

| Interaction Type | Description |

| Steric Hindrance | The long undecyl chains create a physical barrier around asphaltene molecules, preventing aggregation. |

| Electrostatic Attraction | The cationic imidazolidinium head interacts with negatively charged or polar sites on asphaltene molecules. |

| Hydrogen Bonding | The N-H protons of the imidazolidinium ring can form hydrogen bonds with heteroatoms on the asphaltene structure. |

In multiphase systems, such as oil-water emulsions, this compound is expected to act as a surfactant. It will migrate to the oil-water interface, orienting its hydrophilic ionic head towards the aqueous phase and its hydrophobic undecyl tails towards the oil phase. This reduces the interfacial tension between the two phases, facilitating the formation of an emulsion and enhancing its stability. The mechanism is analogous to that of conventional cationic surfactants. Studies on imidazolium salts have confirmed that increasing the alkyl chain length enhances their surface activity. nih.gov

Elucidation of Reaction Mechanisms when Functioning as a Reaction Medium

Imidazolidinium-based ionic liquids, including this compound, can serve as the reaction medium itself, offering a unique environment for chemical transformations. researchgate.netrsc.org

When used as a solvent, the ionic liquid's high polarity and non-coordinating nature can significantly influence reaction rates and selectivities. The dissolution of reactants in the ionic liquid creates a highly concentrated and ion-rich environment. The mechanism of a reaction in an ionic liquid medium is highly dependent on the specific reaction type.

For instance, in a nucleophilic substitution reaction, the ionic liquid can stabilize charged transition states, thereby lowering the activation energy and accelerating the reaction. The ability of imidazolium-based ionic liquids to form hydrogen bonds can also play a catalytic role by activating electrophiles. researchgate.net While direct studies on this compound as a reaction medium are not available, the principles derived from the vast body of research on imidazolium ionic liquids suggest that it would provide a polar, structured environment capable of influencing reaction outcomes through specific solute-solvent interactions. researchgate.netfrontiersin.org

Mechanistic Aspects of Anion Exchange Reactions Involving the Chloride Counter-ion

The chloride counter-ion in this compound, as with other imidazolium-based ionic liquids, can be replaced by a variety of other anions through anion exchange (or metathesis) reactions. This process is fundamental for tuning the physicochemical properties of the ionic liquid for specific applications. The mechanism of this exchange is influenced by several factors, including the nature of the incoming anion, the solvent system, and the structure of the cation itself. While specific mechanistic studies on this compound are not extensively documented in publicly available literature, the general principles governing anion exchange in long-chain dialkylimidazolium halides are well-established.

Two primary methods are employed for anion exchange: direct metathesis with a salt of the desired anion and the use of anion exchange resins. nih.govrsc.org

Metathesis Reactions:

The most common method for anion exchange is a metathesis or double displacement reaction. researchgate.net In this process, the imidazolium chloride is reacted with a salt containing the desired anion (Y⁻), typically an alkali metal or ammonium salt (e.g., NaY, KY, NH₄Y). The reaction is driven by the precipitation of the resulting inorganic chloride salt (e.g., NaCl, KCl, NH₄Cl) in a suitable solvent, or by extraction into an immiscible phase.

The general reaction can be represented as:

[2,3-Diundecylimidazolidin-1-ium]⁺Cl⁻ + M⁺Y⁻ → [2,3-Diundecylimidazolidin-1-ium]⁺Y⁻ + M⁺Cl⁻

The mechanism in solution involves the dissociation of the ionic species, followed by the association of the new ion pairs. The equilibrium of this reaction is shifted towards the products by the removal of the inorganic chloride salt. The choice of solvent is critical; it must be able to dissolve the imidazolium chloride and the metathesis salt to a sufficient extent to allow the reaction to proceed, while also facilitating the separation of the product ionic liquid from the precipitated inorganic salt. For long-chain imidazolium salts, which may have limited solubility in certain organic solvents, a mixture of solvents might be necessary.

Computational studies on simpler imidazolium chlorides, such as 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]), indicate that the chloride anion forms strong hydrogen bonds with the protons on the imidazolium ring. banglajol.inforesearchgate.net This strong ion-pairing must be overcome for the exchange to occur. The incoming anion, Y⁻, competes for the cationic center. The efficiency of the exchange can be influenced by the relative nucleophilicity and solvation energies of the chloride and the incoming anion.

Anion Exchange Resins:

An alternative and often cleaner method involves the use of anion exchange resins. nih.govresearchgate.net These are solid polymer supports functionalized with cationic groups, which are pre-loaded with the desired anion (Y⁻). A solution of this compound is passed through a column packed with the resin. The chloride ions are exchanged for the anions on the resin.

The process can be depicted as:

Resin-Y + [2,3-Diundecylimidazolidin-1-ium]⁺Cl⁻ → Resin-Cl + [2,3-Diundecylimidazolidin-1-ium]⁺Y⁻

This method avoids contamination of the final product with excess metal salts. The mechanism is based on the principles of ion-exchange chromatography, where the equilibrium is driven by the continuous flow of the imidazolium chloride solution, leading to a quantitative exchange. The long diundecyl chains of the cation could potentially influence the kinetics of this process by affecting the diffusion of the ionic liquid into and out of the porous resin structure.

Influence of the Diundecyl Chains:

The two long undecyl chains in this compound are expected to create a significant hydrophobic character. This can lead to the formation of aggregated structures, such as micelles or liquid crystalline phases, in solution. nih.gov Such self-assembly could influence the accessibility of the cationic imidazolium core for anion exchange. The reaction kinetics might be altered compared to imidazolium salts with shorter alkyl chains, as the exchange process may need to occur at the interface of these aggregates or involve a disruption of the aggregated structure.

Interactive Data Table:

Table 1: Comparison of Anion Exchange Methods for Imidazolium Chlorides| Feature | Metathesis Reaction | Anion Exchange Resin |

| Principle | Double displacement reaction | Ion exchange chromatography |

| Reagents | Alkali metal or ammonium salt of the desired anion | Polymer resin pre-loaded with the desired anion |

| Driving Force | Precipitation or extraction of inorganic chloride salt | Equilibrium shift by continuous flow |

| Potential Contaminants | Excess metathesis salt, inorganic chloride byproduct | Leachables from the resin (rare) |

| Generality | Widely applicable to a range of anions | Dependent on the availability of the pre-loaded resin |

| Scalability | Generally straightforward to scale up | Can be scalable with appropriate column packing |

| Considerations for Long Chains | Solubility of reactants and products, potential for aggregation | Diffusion kinetics into and out of the resin pores |

Role of 2,3 Diundecylimidazolidin 1 Ium Chloride in Functional Material Systems

Design and Synthesis of Ionic Liquids based on 2,3-Diundecylimidazolidin-1-ium Cation

The synthesis of ionic liquids (ILs) centered around the 2,3-diundecylimidazolidin-1-ium cation would likely follow established protocols for the synthesis of similar N,N'-disubstituted imidazolium (B1220033) and imidazolidinium salts. The general approach involves a two-step process: the formation of the di-substituted imidazolidine (B613845) core followed by quaternization, or a direct alkylation of an imidazole (B134444) precursor followed by reduction of the imidazolium ring.

Given the long undecyl chains, the resulting 2,3-diundecylimidazolidin-1-ium chloride is anticipated to be a hydrophobic ionic liquid, likely exhibiting a melting point that classifies it as a room-temperature ionic liquid or one with a low melting point. The synthesis of related 1,3-dialkylimidazolium salts often involves the reaction of 1-methylimidazole (B24206) with the corresponding chloroalkane. psu.edu Microwave-assisted synthesis has also been shown to be an effective method for producing imidazolium-based ionic liquids. rsc.org

Impact of Counter-ion Variation on Ionic Liquid Behavior

The properties of an ionic liquid are determined by both the cation and the anion. While the subject of this article is the chloride salt, a variation of the counter-ion would significantly alter the physicochemical properties of the resulting ionic liquid. This is a common strategy to tailor ILs for specific applications.

For instance, exchanging the chloride anion for others like tetrafluoroborate (B81430) ([BF₄]⁻), hexafluorophosphate (B91526) ([PF₆]⁻), or bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) can profoundly affect properties such as melting point, viscosity, thermal stability, and miscibility with other solvents. rsc.orgrsc.org In long-chain 1,3-dialkylimidazolium salts, the choice of anion has been shown to influence the temperature range of liquid crystalline phases. rsc.orgnih.gov For example, a series of 1,3-dialkylimidazolium salts with [BF₄]⁻ and perchlorate (B79767) ([ClO₄]⁻) anions demonstrated that the clearing temperatures and mesophase ranges were significantly different. rsc.org The synthesis of these varied ionic liquids typically involves an anion exchange reaction, often starting from the halide salt. rsc.org

| Cation | Anion | Melting Point (°C) | Clearing Point (°C) | Mesophase Range (°C) |

| [C₁₀C₁₀IM] | [BF₄]⁻ | 17.6 | 24.7 | 7.1 |

| [C₁₂C₁₂IM] | [BF₄]⁻ | 49.9 | 69.3 | 19.4 |

| [C₁₄C₁₄IM] | [BF₄]⁻ | 63.1 | 105.8 | 42.7 |

| [C₁₆C₁₆IM] | [BF₄]⁻ | 69.5 | 125.0 | 55.5 |

| [C₁₀C₁₀IM] | [ClO₄]⁻ | Not Reported | Not Reported | Not Reported |

| [C₁₂C₁₂IM] | [ClO₄]⁻ | Not Reported | Not Reported | Not Reported |

| [C₁₄C₁₄IM] | [ClO₄]⁻ | 63.8 | 108.2 | 44.4 |

| [C₁₆C₁₆IM] | [ClO₄]⁻ | 72.1 | 127.3 | 55.2 |

This table showcases data for analogous 1,3-dialkylimidazolium salts, illustrating the effect of alkyl chain length and counter-ion on the liquid crystalline properties. rsc.orgresearchgate.net

Applications as Green Solvents and Reaction Media in Organic Transformations

Imidazolium-based ionic liquids are often touted as "green solvents" due to their low vapor pressure, which reduces air pollution. mst.edu Their tunable solubility and thermal stability make them versatile media for a variety of organic reactions. mst.edu Long-chain imidazolium ILs, in particular, can create unique reaction environments. The hydrophobic alkyl chains can form nonpolar domains within the ionic medium, which can be advantageous for reactions involving nonpolar reactants.

The use of ionic liquids can lead to enhanced reaction rates and selectivities. For example, gadolinium triflate immobilized in room-temperature ionic liquids has been used as a recyclable catalyst for various organic transformations, including acetylations and Michael additions. mst.edu While no specific studies exist for this compound, its amphiphilic nature, arising from the long undecyl chains and the ionic core, suggests potential applications as a phase-transfer catalyst or as a solvent in biphasic catalysis.

Formation and Characterization of Liquid Crystalline Phases

A key feature of ionic liquids with long alkyl chains is their ability to form liquid crystalline phases, also known as ionic liquid crystals (ILCs). rsc.orgnih.gov This behavior is driven by the micro-phase separation of the polar, ionic headgroups and the nonpolar, aliphatic tails.

Mesophase Formation and Structural Arrangements

For long-chain 1,3-dialkylimidazolium salts, the formation of smectic A mesophases is commonly observed. psu.edunih.gov In this arrangement, the molecules are organized into layers, with the imidazolium cores forming an ionic sublayer and the alkyl chains extending into a nonpolar region. The strong electrostatic interactions between the cations and anions, along with van der Waals forces between the alkyl chains, stabilize these layered structures. nih.gov The length of the alkyl chain plays a crucial role; longer chains generally lead to a wider temperature range for the liquid crystalline phase. rsc.orgnih.govnih.gov The thermal stability of the smectic A phase has been shown to be related to the length of the alkyl chain. psu.edu

Studies on symmetrically disubstituted imidazolium salts, such as 1,3-didodecylimidazolium tetrafluoroborate and the corresponding perchlorate salt, have shown the formation of smectic mesophases at relatively low temperatures. rsc.orgnih.gov It is highly probable that this compound would exhibit similar thermotropic liquid crystalline behavior. The imidazolidinium core, being more flexible than the aromatic imidazolium ring, might influence the packing and transition temperatures of the mesophases.

Exploitation in Self-Organized Systems

The self-assembly of ionic liquid crystals into ordered structures opens up possibilities for their use in various applications. The layered structure of smectic phases can be used to create anisotropic materials with direction-dependent properties, such as ionic conductivity. nih.gov The conductivity parallel to the smectic layers is typically higher than that perpendicular to them, as the insulating alkyl chains hinder ion transport across the layers. nih.gov

These pre-organized media are also of interest as ordered reaction media in synthesis and catalysis. rsc.orgresearchgate.net The nanostructured environment within the liquid crystal can influence the orientation of reactants and potentially lead to enhanced stereoselectivity or reaction rates.

Applications in Nanomaterial Synthesis and Structuring

Long-chain imidazolium ionic liquids have emerged as promising templates for the synthesis of nanostructured materials, particularly mesoporous silica (B1680970) nanoparticles (MSNs). researchgate.netscientific.net The core structure of these ionic liquids, consisting of a large organic cation and an anion, is similar to that of traditional templating agents like cetyltrimethylammonium bromide (CTAB). researchgate.netscientific.net

In the synthesis of MSNs, the ionic liquid molecules self-assemble into micelles, which act as templates around which a silica source condenses. researchgate.netscientific.net After the silica framework is formed, the ionic liquid template can be removed, leaving behind a porous nanostructure. Research has shown that the alkyl chain length of the imidazolium ionic liquid influences the properties of the resulting MSNs. researchgate.netscientific.net For instance, it has been observed that the particle size of the silica nanospheres can decrease with increasing alkyl chain length of the imidazolium cation. researchgate.netscientific.net

Given its long undecyl chains, this compound would be a strong candidate for a templating agent in the synthesis of nanomaterials. Its amphiphilic character would facilitate the formation of micelles or other organized structures that could direct the growth of inorganic materials like silica or even metal nanoparticles. nih.gov The use of ionic liquids in nanomaterial synthesis is considered a greener approach compared to some conventional methods. nih.gov

Template-Directed Synthesis of Nanoparticles

There is no available information on the use of this compound as a templating agent for the synthesis of nanoparticles.

Controlled Self-Assembly for Hierarchical Architectures

No research could be located that describes the role of this compound in directing the self-assembly of materials into hierarchical structures.

Integration into Supramolecular Assemblies and Colloidal Systems

There is a lack of documented evidence regarding the integration of this compound into supramolecular assemblies or its function within colloidal systems.

Environmental Fate and Degradation Pathways of 2,3 Diundecylimidazolidin 1 Ium Chloride

Photodegradation Mechanisms under Environmental Conditions

Direct and indirect photolysis are critical processes that determine the persistence of chemical compounds in the environment. However, no specific studies on the photodegradation of 2,3-Diundecylimidazolidin-1-ium chloride are currently available. Research on other imidazolium-based ionic liquids suggests that the imidazolium (B1220033) ring can be susceptible to degradation by hydroxyl radicals, which are photochemically produced in the atmosphere and aquatic environments. The long undecyl chains of this compound might also undergo photo-oxidation.

Future research should focus on determining the quantum yield and photolysis half-life of this compound under simulated solar radiation. Understanding the influence of environmental factors such as pH, the presence of natural photosensitizers (like humic acids), and the wavelength of light will be crucial.

Biodegradation Pathways and Microbial Metabolite Identification

The biodegradability of ionic liquids is a key determinant of their environmental impact. For this compound, there is a significant lack of information regarding its susceptibility to microbial degradation. Studies on other imidazolium ionic liquids have shown that the length of the alkyl chain can influence biodegradability, with longer chains sometimes leading to increased persistence or, conversely, providing a site for initial microbial attack. mdpi.comresearchgate.netrsc.org The presence of two long alkyl chains in this compound presents a unique case.

Investigations are needed to identify microbial consortia or specific strains capable of degrading this compound. Elucidating the metabolic pathways, whether through oxidation of the alkyl chains or cleavage of the imidazolidinium ring, is essential. Identifying the resulting metabolites is equally important to assess the potential for the formation of more persistent or toxic transformation products. nih.govrsc.org

Hydrolytic Stability and Degradation Kinetics in Aqueous Environments

The stability of a chemical in water is a fundamental aspect of its environmental fate. There are currently no published data on the hydrolytic stability of this compound. The imidazolidinium ring is generally considered to be relatively stable to hydrolysis under neutral pH conditions. However, the influence of the long undecyl groups on the steric hindrance and electronic properties of the ring, and thus its reactivity with water, is unknown.

Systematic studies are required to determine the rate of hydrolysis of this compound across a range of environmentally relevant pH values (typically 4, 7, and 9) and temperatures. This would allow for the calculation of its hydrolytic half-life, a critical parameter for environmental risk assessment.

Interaction with Environmental Matrices (e.g., Soil, Sediment)

The fate of this compound in the environment is also governed by its interaction with solid phases like soil and sediment. Due to its cationic nature and the presence of long, hydrophobic undecyl chains, it is expected to exhibit strong sorption to soil organic matter and clay particles. mdpi.com This sorption would reduce its mobility in the environment but could also decrease its bioavailability for microbial degradation.

To quantify this interaction, studies determining the soil and sediment adsorption/desorption coefficients (Koc and Kd) are necessary. Understanding how factors such as soil type, organic matter content, pH, and ionic strength of the surrounding water influence these interactions is vital for predicting the compound's distribution and persistence in terrestrial and aquatic ecosystems.

Future Research Directions and Potential Theoretical Advancements

Exploration of Novel Synthetic Routes and Derivatizations

The future development of applications for 2,3-Diundecylimidazolidin-1-ium chloride hinges on efficient and versatile synthetic methodologies. While traditional syntheses of symmetrical 1,3-dialkylimidazolium salts are established, future research could focus on greener, more efficient, and scalable routes. Microwave-assisted synthesis, for example, has been shown to reduce reaction times and improve yields for N-alkylimidazole precursors.

Further research into derivatization is crucial for fine-tuning the compound's properties. Key areas for exploration include:

Anion Metathesis: Replacing the chloride anion with others like tetrafluoroborate (B81430) ([BF₄]⁻), hexafluorophosphate (B91526) ([PF₆]⁻), or bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) can dramatically alter properties such as viscosity, melting point, and solubility. This allows for the creation of a family of related ionic liquids with a wide range of characteristics.

Functionalization of Alkyl Chains: Introducing functional groups (e.g., hydroxyl, ether, or ester groups) onto the undecyl chains could impart new functionalities. For instance, hydroxyl groups could enhance hydrogen bonding capabilities, influencing solvent properties or interactions with biological systems.

Modification of the Imidazolium (B1220033) Ring: While the saturated imidazolidinium core is specified, exploring substitutions on the backbone carbons could further modulate steric and electronic properties, impacting stability and catalytic activity.

| Strategy | Description | Potential Outcome | Key Research Focus |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate the N-alkylation of the imidazole (B134444) precursor. | Reduced reaction times, higher yields, and potentially lower energy consumption. | Optimization of reaction conditions (power, temperature, time) for scalability. |

| Anion Metathesis | Ion exchange reactions to replace the chloride anion with various organic or inorganic anions. | Tailoring of physicochemical properties like melting point, viscosity, and hydrophobicity. | Systematic study of a wide range of anions and characterization of the resulting ILs. |

| Alkyl Chain Functionalization | Introduction of functional groups (e.g., -OH, -COOH, ethers) at the terminus of the undecyl chains. | Creation of task-specific ionic liquids with enhanced properties for catalysis or material science. | Developing synthetic routes that are compatible with the imidazolium core. |

Advanced Computational Modeling for Predictive Material Design

The sheer number of potential cation-anion combinations makes experimental screening of ionic liquids time-consuming and expensive. nih.gov Advanced computational modeling and machine learning (ML) offer a powerful alternative for predictive material design. nih.govacs.org

Future theoretical work on this compound and its derivatives should focus on:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can provide fundamental insights into the electronic structure, charge distribution, and intermolecular forces of the ionic liquid. mdpi.comacs.org These calculations are crucial for understanding ion-pair interactions and predicting spectroscopic properties. mdpi.comacs.org

Molecular Dynamics (MD) Simulations: MD simulations can predict macroscopic properties such as density, viscosity, and conductivity by modeling the behavior of ensembles of ions over time. tandfonline.com Developing accurate force fields for these long-chain ILs is a key challenge. tandfonline.com

Quantitative Structure-Property Relationship (QSPR) Models: By leveraging machine learning algorithms like artificial neural networks (ANN) and support vector machines (SVM), QSPR models can be developed. acs.orghep.com.cnmdpi.com These models use molecular descriptors to predict properties like melting point, toxicity, and CO₂ solubility, accelerating the screening of new candidate structures. hep.com.cnmdpi.com The development of robust ML models requires large, high-quality datasets for training and validation. nsf.govmdpi.com

| Method | Predicted Properties | Key Advantage | Research Challenge |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, charge distribution, interaction energies. mdpi.comacs.org | High accuracy for molecular-level insights. mdpi.com | Computationally expensive for large systems. |

| Molecular Dynamics (MD) | Density, viscosity, diffusion coefficients, thermal conductivity. tandfonline.com | Bridges molecular behavior to macroscopic properties. | Development and validation of accurate force fields. tandfonline.com |

| Machine Learning (QSPR/QSAR) | Melting point, conductivity, toxicity, gas solubility. hep.com.cnmdpi.comnsf.gov | Rapid screening of vast numbers of candidate structures. nih.gov | Requires large, curated experimental datasets for training. nih.govnsf.gov |

Integration into Hybrid Functional Materials

The unique properties of long-chain imidazolium salts make them excellent candidates for integration into advanced hybrid materials. Future research should explore the incorporation of this compound and its derivatives into:

Poly(ionic liquid) (PIL) Electrolytes: PILs, which are polymers with an ionic liquid moiety in each repeating unit, are promising materials for solid-state batteries and fuel cells. mdpi.comrsc.org By polymerizing a vinyl-functionalized version of the imidazolium cation, novel solid or gel-polymer electrolytes could be created. rsc.orgacs.org These materials offer the potential for improved safety and thermal stability compared to traditional liquid electrolytes. nih.gov

Nanocomposites: Dispersing inorganic nanofillers like silica (B1680970), carbon nanotubes, or graphene within an ionic liquid matrix can create hybrid materials with enhanced mechanical, thermal, and conductive properties. nih.gov The long undecyl chains could act as effective dispersing agents, preventing agglomeration of the nanoparticles.

Functionalized Surfaces: The amphiphilic nature of this compound suggests it could be used to modify surfaces, creating coatings with specific wettability properties (e.g., oleophobicity). nih.gov Such surfaces have applications in anti-fouling, self-cleaning, and oil-water separation technologies. nih.gov

| Material Type | Description | Potential Application | Key Research Goal |

|---|---|---|---|

| Poly(ionic liquid) Membranes | Polymer matrix containing the imidazolium cation as a repeating unit. rsc.org | Solid-state electrolytes for safer lithium-ion batteries. rsc.orgnih.gov | Optimizing ionic conductivity and mechanical strength. mdpi.com |

| Inorganic Nanocomposites | Ionic liquid serving as a matrix or surface modifier for nanofillers like SiO₂ or graphene. nih.gov | High-performance lubricants, conductive polymers, and reinforced plastics. | Achieving uniform dispersion and understanding the IL-nanoparticle interface. |

| Surface Coatings | Self-assembled monolayers or thin films on substrates. | Antifouling, anticorrosion, and self-cleaning surfaces. nih.gov | Controlling film thickness and stability on various substrates. |

Development of Structure-Mechanism Relationships for Diverse Applications

A fundamental understanding of how the molecular structure of this compound dictates its function is essential for rational design. Future research should aim to establish clear structure-mechanism and structure-activity relationships (SAR).

Key areas for investigation include:

Antimicrobial Activity: Long-chain quaternary ammonium (B1175870) compounds, including imidazolium salts, are known for their antimicrobial properties. oatext.com Research indicates that the length of the alkyl chain is a critical factor, with longer chains generally showing higher activity against bacteria like Staphylococcus aureus. acs.orgpolyu.edu.hk The proposed mechanism involves the disruption of the bacterial cell membrane by the lipophilic alkyl chains. Systematic studies varying the chain length around undecyl (C11) could optimize this activity. oatext.comacs.org

Catalysis: Imidazolium salts can act as organocatalysts, with the C2-proton of the imidazolium ring often playing a key role in activating substrates through hydrogen bonding. mdpi.com While the target compound has a saturated imidazolidinium ring (lacking the C2-proton), its derivatives could be designed for catalytic activity. DFT calculations can help elucidate the interaction between the catalyst and substrates, revealing the mechanistic pathways and explaining how structural modifications, such as the distance between cationic centers in dicationic ILs, influence catalytic performance. mdpi.com

Chemical Stability: The stability of the imidazolium ring, particularly under alkaline conditions, is crucial for applications like anion exchange membranes in fuel cells. Studies have shown that substituents on the imidazolium ring significantly impact degradation pathways. acs.org Systematic investigation into the stability of the imidazolidinium core with long alkyl chains is needed to determine its operational window in harsh chemical environments.

| Application | Key Structural Feature | Proposed Mechanism | Future Research Direction |

|---|---|---|---|

| Antimicrobial Agent | Long (undecyl) alkyl chains. acs.orgpolyu.edu.hk | Insertion into and disruption of the bacterial cell membrane. oatext.com | Systematic variation of chain length to find optimal antimicrobial efficacy. acs.orgmdpi.com |

| Organocatalysis | Cationic charge and anion basicity. mdpi.com | Polarization of substrates via electrostatic or hydrogen-bonding interactions. mdpi.com | DFT modeling of transition states to guide the design of more active catalysts. mdpi.com |

| Alkaline Stability | Substituents on the imidazolium ring. acs.org | Steric hindrance or electronic effects preventing nucleophilic attack by hydroxide. acs.org | Experimental and computational studies on degradation pathways in strong bases. mdpi.com |

Exploration of Renewable Feedstocks for Undecyl Chain Synthesis

The sustainability of any chemical is increasingly tied to its lifecycle, including the origin of its raw materials. The undecyl (C11) chains of this compound can potentially be sourced from renewable feedstocks, providing a green alternative to petrochemicals.

The most promising renewable source is castor oil. nih.govsemanticscholar.orgresearchgate.net

Pyrolysis of Ricinoleic Acid: Castor oil is primarily composed of triglycerides of ricinoleic acid. The thermal cracking (pyrolysis) of ricinoleic acid yields undecylenic acid (a C11 fatty acid with a terminal double bond) and heptanal. researchgate.netmdpi.com Undecylenic acid can then be hydrogenated to produce undecanoic acid, a direct precursor for the undecyl group. researchgate.net This process is a well-established route to valuable C11 bio-based chemicals. nih.govresearchgate.netsemanticscholar.org

Olefin Metathesis: Another powerful strategy for transforming renewable fatty acids is olefin metathesis. d-nb.info For example, the self-metathesis of oleic acid (a C18 fatty acid) can produce long-chain α,ω-dicarboxylic acids. researchgate.netresearchgate.net While not a direct route to C11 chains, cross-metathesis reactions with shorter olefins could potentially be engineered to produce C11 derivatives, expanding the range of possible bio-based feedstocks beyond castor oil. ias.ac.in

| Feedstock | Process | Key Product | Significance |

|---|---|---|---|

| Castor Oil (Ricinoleic Acid) | Pyrolysis / Thermal Cracking. researchgate.netmdpi.com | Undecylenic Acid. researchgate.net | Established, high-yield route from a non-edible oil. nih.govsemanticscholar.org |

| Other Vegetable Oils (e.g., Oleic Acid) | Olefin Cross-Metathesis. ias.ac.in | Potentially C11 olefins and esters. | Expands the potential feedstock base to other abundant fatty acids. d-nb.info |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2,3-Diundecylimidazolidin-1-ium chloride with high purity?

- Methodological Answer : The compound can be synthesized via quaternization of the parent imidazolidine with undecyl chloride. A typical procedure involves refluxing equimolar amounts of imidazolidine and alkyl halide in a polar aprotic solvent (e.g., acetonitrile) under nitrogen for 24–48 hours. Purification is achieved via recrystallization from ethanol/ethyl acetate mixtures, yielding >98% purity (as validated by HPLC or elemental analysis) .

Q. What characterization techniques are critical for confirming the structure of this ionic liquid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm alkyl chain integration and absence of unreacted precursors.

- Elemental Analysis : Verify C, H, N, and Cl content against theoretical values (e.g., C: ~65%, H: ~11%, Cl: ~6%) .

- Single-Crystal X-ray Diffraction : For unambiguous structural confirmation, though crystallization may require slow evaporation in dichloromethane/hexane systems .

Q. How should researchers handle safety risks associated with this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders to avoid inhalation .

- Waste Disposal : Neutralize chloride-containing waste with aqueous sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized using factorial design to maximize yield?

- Methodological Answer : Implement a factorial design to test variables:

- Factors : Temperature (60°C vs. 80°C), solvent polarity (acetonitrile vs. DMF), and molar ratio (1:1 vs. 1:1.2).

- Response Variables : Yield (%) and purity (%). Analyze interactions using ANOVA to identify dominant factors. For example, higher temperatures may accelerate quaternization but increase side-product formation .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Scenario : Discrepancies between NMR integration (e.g., incomplete alkyl chain assignment) and X-ray crystallography data.

- Resolution : Perform high-resolution mass spectrometry (HRMS) to confirm molecular mass. Supplement with IR spectroscopy to detect functional groups (e.g., C-Cl stretching at ~600 cm) .

Q. How does the alkyl chain length impact the compound’s physicochemical properties in membrane technologies?

- Methodological Answer :

- Experimental Design : Compare this compound with analogs (e.g., shorter C8 chains) via:

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition temperatures).

- Ionic Conductivity : Measure using impedance spectroscopy in polymer electrolyte membranes.

- Findings : Longer alkyl chains (C11) reduce melting points but increase hydrophobicity, affecting ion mobility in aqueous systems .

Q. What computational methods predict interactions between this ionic liquid and biomolecules?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use force fields (e.g., OPLS-AA) to model interactions with proteins or DNA. Focus on electrostatic and van der Waals contributions.

- Validation : Compare simulation results with experimental data (e.g., circular dichroism for protein denaturation studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.